3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H8Cl2F5N5 and its molecular weight is 400.13. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Techniques
An efficient synthesis method for creating trifluoromethylated pyrazolo[1,5-a]pyrimidines has been developed, utilizing 3-aminopyrazoles and fluorinated alkynes. This process produces fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines with excellent yields, highlighting its potential in generating compounds of biological interest through C–C, C–N, and C–S bond formation (Jismy et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been examined using X-ray diffractometry, revealing insights into the inter- and intramolecular interactions that contribute to their stability and reactivity. This analysis provides a foundation for understanding the chemical behavior of these compounds, facilitating their application in various fields (Frizzo et al., 2009).
Hydrogen Bonding in Supramolecular Structures
Research on tetrafluoroterephthalic acid and its formation of novel crystals with N-containing heterocycles, including pyrazolo[1,5-a]pyrimidines, underscores the significance of hydrogen bonds in assembling molecules into larger architectures. These findings are crucial for the design of materials with specific properties, driven by strong N–H⋯O and weak but highly directional C–H⋯O and C–H⋯F interactions (Wang et al., 2014).
Regioselective Synthesis and Bromination
The development of regioselective synthesis and bromination methods for 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines showcases advances in chemical synthesis techniques, offering pathways to highly specific compound modifications. This research opens new avenues for the creation of derivatives with tailored properties for various applications (Martins et al., 2009).
Mechanism of Action
The mechanism of action of a compound usually refers to how it interacts with biological systems. Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Properties
IUPAC Name |
3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F5N5/c1-5-3-7(12(15,16)17)25-11(22-5)8(14)9(23-25)6-4-21-24(2)10(6)13(18,19)20/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMNPUFLJAFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)Cl)C3=C(N(N=C3)C)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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